N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14784553
InChI: InChI=1S/C22H25N3O4S/c1-29-21-6-4-5-20-19(21)11-14-24(20)15-12-22(26)23-17-7-9-18(10-8-17)25-13-2-3-16-30(25,27)28/h4-11,14H,2-3,12-13,15-16H2,1H3,(H,23,26)
SMILES:
Molecular Formula: C22H25N3O4S
Molecular Weight: 427.5 g/mol

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide

CAS No.:

Cat. No.: VC14784553

Molecular Formula: C22H25N3O4S

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide -

Specification

Molecular Formula C22H25N3O4S
Molecular Weight 427.5 g/mol
IUPAC Name N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(4-methoxyindol-1-yl)propanamide
Standard InChI InChI=1S/C22H25N3O4S/c1-29-21-6-4-5-20-19(21)11-14-24(20)15-12-22(26)23-17-7-9-18(10-8-17)25-13-2-3-16-30(25,27)28/h4-11,14H,2-3,12-13,15-16H2,1H3,(H,23,26)
Standard InChI Key MAAZITFTRVKIQX-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1C=CN2CCC(=O)NC3=CC=C(C=C3)N4CCCCS4(=O)=O

Introduction

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide is a complex organic compound featuring both thiazinane and indole moieties. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by the presence of these heterocyclic structures. The thiazinane ring, containing sulfur and nitrogen, is known for its pharmacological properties, while the indole moiety is recognized for its role in various biological processes.

Structural Features

The compound's structure includes:

  • Thiazinane Ring: A six-membered heterocyclic ring with sulfur and nitrogen, which contributes to its reactivity and potential biological effects.

  • Indole Moiety: A bicyclic structure composed of a benzene ring fused to a pyrrole ring, known for its involvement in biological processes.

  • Dioxido Group: Enhances chemical reactivity and may influence biological activity.

  • 4-Methoxyindole: Adds a methoxy group to the indole ring, potentially affecting its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiazinane Ring: This can be achieved through the reaction of suitable amines with sulfonyl chlorides.

  • Cyclization: The sulfonamide intermediate undergoes cyclization to form the thiazinane ring.

  • Functionalization: Further modifications introduce the indole moiety and other functional groups.

Biological Activities

Research suggests that compounds with thiazinane and indole structures may exhibit significant biological activities:

  • Antimicrobial Properties: Potential inhibition against bacterial strains.

  • Anticancer Activity: Possible inhibition of cancer cell proliferation through interactions with specific cellular targets.

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